Methyl 6-amino-2-bromonicotinate CAS number and properties
Methyl 6-amino-2-bromonicotinate CAS number and properties
An In-depth Technical Guide to Substituted Bromonicotinates for Medicinal Chemistry
This guide provides an in-depth technical overview of key amino- and bromo-substituted methyl nicotinates, which are crucial building blocks in modern drug discovery and development. Due to the potential for ambiguity in nomenclature, this document will focus on the characterization, synthesis, and application of several well-documented and commercially available isomers. We will delve into the causality behind experimental choices and provide actionable protocols for researchers in the field.
Introduction and Isomer Disambiguation
We will explore the following key compounds:
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Methyl 6-aminonicotinate
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Methyl 6-bromonicotinate
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Methyl 2-amino-5-bromonicotinate
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Methyl 6-amino-5-bromonicotinate
Core Building Block: Methyl 6-aminonicotinate
This compound serves as a foundational precursor for the synthesis of more complex substituted nicotinates.
Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 36052-24-1 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| IUPAC Name | methyl 6-aminopyridine-3-carboxylate | [1] |
| Appearance | Light yellow powder/solid | [2] |
| Melting Point | 159 - 160 °C | [2] |
Synthesis
Methyl 6-aminonicotinate can be readily prepared from 6-aminonicotinic acid through an esterification reaction. A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or aqueous hydrogen chloride, under reflux conditions.[3]
Experimental Protocol: Fischer Esterification of 6-Aminonicotinic Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-aminonicotinic acid in an excess of methanol.
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or aqueous HCl to the stirring suspension.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery
Methyl 6-aminonicotinate is a versatile building block for synthesizing a variety of pyridine derivatives.[3] It has been utilized as a key intermediate in the development of:
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Histone deacetylase 3 (HDAC3) selective inhibitors , which are being investigated for their potential in targeting breast cancer stem cells.[3]
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Glucokinase activators , representing a potential therapeutic approach for diabetes.[3]
The Bromo-Substituted Analogue: Methyl 6-bromonicotinate
The introduction of a bromine atom onto the pyridine ring significantly alters the molecule's reactivity, making it a valuable substrate for cross-coupling reactions.
Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 26218-78-0 | [4][5] |
| Molecular Formula | C₇H₆BrNO₂ | [4][5] |
| Molecular Weight | 216.03 g/mol | [5] |
| Synonyms | 6-Bromonicotinic Acid Methyl Ester, Methyl 6-bromopyridine-3-carboxylate | [4] |
| Appearance | White to almost white crystal/powder | [4] |
| Melting Point | 108 °C | [4] |
Reactivity and Synthetic Utility
The bromine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution and is a key handle for introducing molecular diversity through various cross-coupling reactions. This makes Methyl 6-bromonicotinate a valuable precursor in the synthesis of complex heterocyclic compounds.[6] Its reactivity allows for the construction of diverse molecular libraries for drug and pesticide development.[6]
Applications
This compound is a crucial precursor in the synthesis of:
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Potential hypolipidemic drugs : It is used to prepare nicotinic acid analogs that can help regulate cholesterol levels.[6]
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Catalysts for cross-coupling reactions : It finds application in catalysis research.[6]
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Agrochemicals : It can serve as a starting material for novel pesticides and herbicides.[6]
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Materials Science : Its reactivity can be harnessed to modify the surface properties of materials or to create new functional polymers.[6]
Key Isomers: Amino- and Bromo-Substituted Nicotinates
The combination of both an amino and a bromo group on the methyl nicotinate scaffold provides a rich platform for further chemical modifications.
Methyl 2-amino-5-bromonicotinate
| Property | Value | Reference |
| CAS Number | 50735-34-7 | [7] |
| Molecular Formula | C₇H₇BrN₂O₂ | [7] |
| Molecular Weight | 231.05 g/mol | [7] |
| IUPAC Name | Methyl 2-amino-5-bromopyridine-3-carboxylate | [7] |
This isomer is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[8] It is also used in the development of anti-inflammatory and anti-cancer drugs, as well as in the formulation of agrochemicals.[8]
Methyl 6-amino-5-bromonicotinate
| Property | Value | Reference |
| CAS Number | 180340-70-9 | [9][10] |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | |
| IUPAC Name | Methyl 6-amino-5-bromopyridine-3-carboxylate |
This compound is primarily used as a pharmaceutical intermediate.[10]
Spectroscopic Characterization Workflow
The structural elucidation of these nicotinate derivatives relies on a combination of spectroscopic techniques. A general workflow for their analysis is presented below.
Caption: General workflow for the spectroscopic analysis of substituted methyl nicotinates.
Interpreting Spectroscopic Data:
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¹H NMR: The proton NMR spectrum will provide information on the substitution pattern of the pyridine ring. The chemical shifts and coupling constants of the aromatic protons are diagnostic. The presence of a singlet for the methyl ester protons will also be observed.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the pyridine ring.
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IR Spectroscopy: Key vibrational bands will confirm the presence of functional groups:
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N-H stretching vibrations for the amino group (typically in the 3300-3500 cm⁻¹ region).
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C=O stretching of the ester group (around 1700-1730 cm⁻¹).
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C-N and C-O stretching vibrations.
-
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+ and M+2 pattern, which is a clear indicator of the presence of a single bromine atom in the molecule.[11]
Safety and Handling
Substituted bromonicotinates, like many organic reagents, require careful handling.
-
Hazards: These compounds can cause skin and serious eye irritation.[4][12] Some may also cause respiratory irritation.[12]
-
Precautions:
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[12]
Always consult the specific Safety Data Sheet (SDS) for the particular isomer you are working with for complete safety information.
Conclusion
While the specific compound "Methyl 6-amino-2-bromonicotinate" is not prominently featured in chemical databases, a number of its isomers are readily available and serve as highly valuable and versatile building blocks in medicinal chemistry and materials science. Understanding their distinct properties, reactivity, and safe handling is paramount for their effective use in research and development. This guide provides a foundational understanding of these key compounds, empowering researchers to make informed decisions in their synthetic endeavors.
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